molecular formula C19H24N2 B5119491 N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine

N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine

Cat. No.: B5119491
M. Wt: 280.4 g/mol
InChI Key: VBESKVBXSZPSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine is a complex organic compound that features both an indole moiety and a tricyclic amine structure. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The tricyclic amine structure adds rigidity and unique steric properties to the molecule, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, potentially affecting the tricyclic amine structure.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine is unique due to its combination of an indole moiety and a tricyclic amine structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-2-4-18-17(3-1)16(11-20-18)12-21-19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,11,13-15,20-21H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBESKVBXSZPSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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